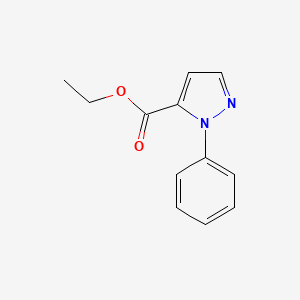

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-13-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDCTNJRFMAYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423719 | |

| Record name | Ethyl 1-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115315-94-1 | |

| Record name | Ethyl 1-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1 Phenyl 1h Pyrazole 5 Carboxylate and Its Structural Analogues

Classical and Cyclocondensation Approaches to Pyrazole (B372694) Ring Formation

The traditional synthesis of the pyrazole ring is dominated by cyclocondensation reactions, which involve the formation of the heterocyclic system through the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species. These methods, while foundational, often present challenges in controlling regioselectivity.

Condensation Reactions with Hydrazine Derivatives and α,β-Unsaturated Carbonyl Compounds

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds, is a cornerstone of pyrazole synthesis, famously established by Knorr. mdpi.com This approach involves the condensation of a hydrazine, acting as a bidentate nucleophile, with a three-carbon electrophilic fragment. nih.gov

When unsymmetrical 1,3-dicarbonyl compounds are used, a mixture of two regioisomeric pyrazoles can be formed, which necessitates separation or the development of regioselective methods. mdpi.comnih.gov The reaction with α,β-unsaturated ketones initially forms pyrazolines, which are then oxidized to the aromatic pyrazole ring. nih.gov Similarly, the cyclocondensation of hydrazine derivatives with acetylenic ketones has been a known route for over a century, though it also often results in a mixture of regioisomers. mdpi.com The use of α,β-unsaturated carbonyl compounds that possess a leaving group at the β-position can directly lead to the formation of pyrazoles by subsequent elimination. mdpi.com

For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a well-established method for synthesizing pyrazole derivatives. nih.gov In a specific example leading to a structural analogue, the condensation of ethyl 2,4-dioxo-4-arylbutanoates with phenylhydrazine in ethanol (B145695) yields ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. nih.gov

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2,4-dioxo-4-arylbutanoates | Phenylhydrazine | Ethanol | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates | Not specified | nih.gov |

| Chalcone | p-((t-butyl)phenyl)hydrazine | Cu(OTf)₂ in [BMIM-PF₆] | 3,5-diphenyl-1H-pyrazole derivative | 82% | nih.gov |

| α,β-alkynic aldehydes | Hydrazines | Followed by phenylselenyl chloride | 4-(phenylselanyl)pyrazoles | Not specified | mdpi.com |

Cyclocondensation of Enaminodiketones with Hydrazine Derivatives

A more regioselective approach involves the use of β-enaminones or enaminodiketones. These substrates offer better control over the outcome of the cyclocondensation reaction with hydrazine derivatives. The synthesis of 4-substituted 1H-pyrazole-5-carboxylates has been successfully achieved through the cyclocondensation of unsymmetrical enaminodiketones with hydrazine derivatives like tert-butylhydrazine (B1221602) hydrochloride or carboxymethylhydrazine. organic-chemistry.org This method provides the desired pyrazole compounds regiospecifically and in very good yields. organic-chemistry.org The enamino group directs the cyclization, leading to a single regioisomer, which is a significant advantage over the use of simple 1,3-dicarbonyls. mdpi.com

Modern and Sustainable Synthetic Strategies

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, sustainable, and safer methodologies. This trend is reflected in the synthesis of pyrazoles, with the emergence of multicomponent reactions, advanced cycloaddition protocols, and the application of continuous flow technology.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are highly efficient and atom-economical, aligning with the principles of green chemistry. longdom.org Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org

A common strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine in the same pot to form the pyrazole ring. beilstein-journals.org For example, a four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can produce 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov Another approach involves a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, offering a sustainable route to 1H-pyrazole derivatives. longdom.org These methods provide rapid access to complex and diverse pyrazole structures from simple and readily available starting materials. nih.govresearchgate.net

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92% | nih.gov |

| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate, Water | 1-H-Pyrazole derivatives | Not specified | longdom.org |

| Terminal alkyne, hydrazine, carbon monoxide, aryl iodide | Palladium catalyst | Pyrazole derivatives | Not specified | organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions (e.g., with Diazo Compounds, Nitrile Imines)

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing the pyrazole ring. chim.it This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkyne or a suitable alkene. nih.gov Common 1,3-dipoles used for pyrazole synthesis include diazo compounds and nitrile imines. nih.govchim.it

Nitrile imines, which are usually generated in situ from hydrazonoyl halides by treatment with a base, react with alkynes to directly afford pyrazoles. chim.it This method offers excellent control over regioselectivity due to the electronic differences between the carbon and nitrogen atoms of the nitrile imine. chim.it The reaction of nitrile imines with electron-rich acetylenes is particularly regioselective, leading almost exclusively to the formation of 5-substituted pyrazoles. chim.it Similarly, diazo compounds, which can be generated in situ from N-tosylhydrazones, undergo 1,3-dipolar cycloaddition with alkynes to yield pyrazoles. organic-chemistry.org The use of toxic and explosive diazoalkanes can be a drawback, but modern methods often generate these reactive intermediates in situ to mitigate the risks. longdom.org

Table 3: Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole (Source) | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Nitrile Imines (from Hydrazonoyl Halides) | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Base | 1,3,5-Trisubstituted pyrazoles | Up to 95% | rsc.org |

| Diazo compounds (from N-tosylhydrazones) | Terminal alkynes | One-pot | 3,5-Disubstituted 1H-pyrazoles | Good | organic-chemistry.org |

| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Pyrazoles | Good to excellent | organic-chemistry.org |

Continuous Flow Chemistry Techniques in Pyrazole Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and efficiency. galchimia.commdpi.com This approach is particularly beneficial for reactions involving hazardous or unstable intermediates, which are common in pyrazole synthesis. mdpi.comnih.gov

Several multistep continuous flow syntheses of pyrazoles have been reported. nih.gov A notable example is a four-step process that converts anilines into N-arylated pyrazoles. nih.gov This system involves the in-situ formation of diazonium salts from anilines, their reduction to hydrazines (using a metal-free reductant like vitamin C), and subsequent condensation with a 1,3-dicarbonyl compound. nih.gov By generating hazardous intermediates like diazonium salts and hydrazines and consuming them immediately in the next step, this "end-to-end" synthesis avoids their isolation and storage, greatly enhancing safety. nih.gov

Flow chemistry also allows for reaction conditions that are difficult to achieve in batch processes, such as elevated temperatures and pressures, leading to faster reactions and improved yields. galchimia.commit.edu For example, a two-stage flow synthesis condenses acetophenones with DMF-DMA to form an enaminone intermediate, which is then reacted with hydrazine in a second reactor to generate pyrazoles, all within a short residence time. galchimia.com

Table 4: Examples of Continuous Flow Synthesis of Pyrazoles

| Starting Materials | Key Intermediates (In-situ) | Reaction Sequence | Key Advantages | Reference |

|---|---|---|---|---|

| Anilines, t-butyl nitrite, l-ascorbic acid, pentane-2,4-dione | Diazonium salts, Hydrazines | Diazotization → Reduction → Cyclocondensation | Avoids isolation of hazardous intermediates, Metal-free reduction | nih.gov |

| Acetophenones, DMF-DMA, Hydrazine | Enaminone | Enaminone formation → Cyclocondensation | Fast, high-yielding, tandem reaction | galchimia.com |

| Terminal alkynes, Hydrazine monohydrate | 1,3-Diynes | Copper-catalyzed homocoupling → Cope-type hydroamination | Access to 3,5-disubstituted pyrazoles without intermediate isolation | mdpi.comrsc.org |

Microwave, Ultrasound, and Mechanochemical Assisted Synthesis

The quest for more efficient, sustainable, and rapid chemical transformations has led to the exploration of alternative energy sources in synthetic organic chemistry. Microwave irradiation, ultrasound, and mechanochemistry have emerged as powerful techniques to accelerate the synthesis of heterocyclic compounds, including pyrazole derivatives. These methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. rsc.org

Microwave-Assisted Synthesis:

Microwave irradiation has been extensively utilized to expedite the synthesis of pyrazole derivatives. dergipark.org.tr This technique uses microwave energy to heat the reaction mixture directly and efficiently, often resulting in a dramatic reduction in reaction times from hours to minutes. dergipark.org.trchegg.com For instance, a one-pot synthesis of 1,3,5-substituted pyrazoles can be achieved with excellent yields (95%) in a short reaction time by the condensation of phenylhydrazine with ethyl acetoacetate under microwave irradiation. nih.gov Another example is the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines from the reaction of an α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine in aqueous HCl. This method is efficient in both time and resources, with typical isolated yields ranging from 70-90% within 10-15 minutes of microwave heating at 150 °C. nih.gov The synthesis of N-pyrazole ureas has also been successfully achieved using microwave irradiation, starting from substituted hydrazines and β-ketoesters to form 5-aminopyrazoles in excellent yields.

Ultrasound-Assisted Synthesis:

Sonication, the use of ultrasound energy to induce chemical reactions, has also been applied to the synthesis of pyrazole derivatives. nih.gov Ultrasound promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to an enhancement of reaction rates. asianpubs.orgnih.gov A notable example is the ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine. In the presence of a Cu(I) catalyst, this reaction proceeds in high yields within 75-90 minutes under ultrasound irradiation at 60 °C, demonstrating a significant rate enhancement compared to conventional methods. asianpubs.org Furthermore, 5-amino-3-phenylpyrazoles have been prepared from α-oxoketene O,N-acetals using montmorillonite (B579905) K-10 under sonication conditions. nih.govmdpi.com

Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and environmentally friendly approach to synthesis. thieme-connect.com Ball milling is a common mechanochemical technique where reactants are ground together in a mill with grinding media (balls). This method has been successfully employed for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. The reaction proceeds by vibrating the reactants with stainless steel balls at a high frequency, followed by the addition of an oxidant. This solvent-free method shortens reaction times and improves yields compared to solution-based approaches. thieme-connect.com

Table 1: Comparison of Assisted Synthesis Methodologies for Pyrazole Derivatives

| Methodology | Energy Source | General Advantages | Example Reaction |

|---|---|---|---|

| Microwave-Assisted | Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, improved selectivity. dergipark.org.trchegg.com | Condensation of phenylhydrazine and ethyl acetoacetate to form 1,3,5-substituted pyrazoles. nih.gov |

| Ultrasound-Assisted | Acoustic Cavitation | Enhanced reaction rates, milder conditions, suitable for heat-sensitive compounds. asianpubs.orgnih.gov | Synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine. asianpubs.org |

| Mechanochemical | Mechanical Force | Solvent-free, environmentally friendly, high efficiency. thieme-connect.com | One-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. thieme-connect.com |

Transition-Metal Catalyzed Synthesis of Pyrazole Derivatives

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. While traditional methods for pyrazole synthesis, such as the Knorr cyclocondensation, are widely used, transition-metal catalyzed reactions offer alternative and often more versatile routes to a wide array of pyrazole derivatives. These methods can provide access to substitution patterns that are difficult to achieve through classical approaches.

One of the key applications of transition-metal catalysis in pyrazole synthesis is in the construction of the pyrazole ring itself. For example, a copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives has been developed for the synthesis of 4-trifluoromethyl pyrazoles. This reaction proceeds under mild conditions [Cu(OTf)2/phen, DBU, CH3CN, 35 °C] to afford the desired products in moderate to excellent yields with high regioselectivity. rsc.org

Furthermore, transition metals can be employed in the functionalization of pre-existing pyrazole cores. A rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes provides access to enantioenriched secondary and tertiary allylic pyrazoles. This methodology has been applied to the efficient synthesis of the JAK 1/2 inhibitor (R)-ruxolitinib. lookchem.com

While some modern synthetic strategies for pyrazoles aim to avoid transition metals, for instance, through temperature-controlled electrophilic cyclization of α,β-alkynic hydrazones, nih.gov transition-metal catalysis remains a powerful approach for the synthesis of highly functionalized pyrazoles.

Regioselective Synthesis and Functionalization of the Pyrazole Core

The biological activity of pyrazole-containing compounds is highly dependent on the substitution pattern around the heterocyclic core. Therefore, the development of synthetic methods that allow for the precise and predictable installation of functional groups at specific positions of the pyrazole ring is of paramount importance. Regioselective synthesis and functionalization are key to accessing a diverse range of pyrazole derivatives for various applications.

Strategies for Regioselective Alkylation and Substitution

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers, which presents a significant challenge in the synthesis of N-substituted pyrazoles. acs.org To address this, several strategies have been developed to achieve high regioselectivity in the alkylation and substitution of the pyrazole core.

One effective approach involves the use of a removable directing group. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct the regioselective C-arylation of pyrazoles. Subsequent N-alkylation of the SEM-protected pyrazole allows for the regioselective introduction of an amine substituent, overcoming the poor regioselectivity often observed in the N-alkylation of pyrazoles lacking significant steric hindrance. This strategy provides a route to fully substituted pyrazoles with complete regiocontrol of all substituents. nih.gov

Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has also been reported. Using α-bromoacetates and acetamides as alkylating agents in the presence of a magnesium catalyst, N2-alkylated products can be obtained with high regioselectivities. thieme-connect.com

Furthermore, catalyst-free Michael addition reactions have been employed for the regioselective N1-alkylation of 1H-pyrazoles. This protocol allows for the preparation of di-, tri-, and tetra-substituted pyrazoles bearing a variety of functional groups, such as bromo, ester, nitro, and nitrile, in a single step with excellent regioselectivity (N1/N2 > 99.9:1). semanticscholar.orgacs.org The regioselectivity in N-substitution reactions of 3-substituted pyrazoles under basic conditions (K2CO3-DMSO) has been systematically studied, achieving regioselective N1-alkylation, -arylation, and -heteroarylation. acs.orgacs.org

The regioselective synthesis of substituted pyrazoles can also be achieved through 1,3-dipolar cycloaddition reactions of diazo compounds with unactivated bromovinyl acetals, providing an efficient route to 3,5-disubstituted pyrazoles. thieme.de

Introduction of Diverse Functional Groups (e.g., Trifluoromethylation, Halogenation)

The introduction of specific functional groups, such as halogens and trifluoromethyl moieties, onto the pyrazole ring can significantly modulate the physicochemical and biological properties of the resulting compounds.

Halogenation:

The halogenation of pyrazoles is a common transformation that provides valuable intermediates for further functionalization through cross-coupling reactions. tandfonline.com The direct C-H halogenation of pyrazoles typically occurs at the 4-position of the ring. researchgate.net N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are widely used reagents for the 4-halogenation of pyrazoles. These reactions can be carried out under mild conditions, often without the need for a catalyst, in solvents like carbon tetrachloride or water, to afford 4-halopyrazoles in excellent yields. tandfonline.comresearchgate.nettandfonline.com The reactivity of the pyrazole ring towards halogenation is influenced by the substituents present; electron-withdrawing groups decrease the reactivity. tandfonline.com A metal-free protocol for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS at room temperature has also been developed. beilstein-archives.org For the synthesis of 3/5-halogenated pyrazoles, the 4-position usually needs to be substituted to prevent preferential halogenation at this site. researchgate.net

Trifluoromethylation:

The incorporation of a trifluoromethyl (CF3) group into a molecule can enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org Consequently, the synthesis of trifluoromethylated pyrazoles has garnered significant attention. Several methods have been developed for the introduction of a CF3 group onto the pyrazole core.

One common approach is the use of CF3-containing building blocks in cycloaddition or cyclization reactions. rsc.orgacs.org For example, 4-(trifluoromethyl)pyrazoles can be synthesized through the cycloaddition of hydrazines to β-trifluoromethylated vinamidinium salts or 2-(trifluoromethyl)-1,3-diketones. rsc.org Another strategy involves the trifluoromethylation of a pre-functionalized pyrazole core. A copper-mediated domino cyclization/trifluoromethylation/deprotection sequence using trifluoromethyltrimethylsilane (TMSCF3) as the CF3 source allows for the one-step synthesis of 4-(trifluoromethyl)pyrazoles from α,β-alkynic hydrazones under mild conditions. acs.org A transition-metal-free method for the synthesis of 3-trifluoromethylpyrazoles has also been established via the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. nih.gov

Table 2: Functionalization of the Pyrazole Core

| Functionalization | Reagent/Method | Position of Functionalization | Key Findings |

|---|---|---|---|

| Halogenation | N-halosuccinimides (NBS, NCS) tandfonline.comresearchgate.nettandfonline.com | 4-position researchgate.net | Mild conditions, high yields, reactivity influenced by substituents. tandfonline.com |

| Trifluoromethylation | TMSCF3 with Cu-catalysis acs.org | 4-position | One-step domino reaction from α,β-alkynic hydrazones. acs.org |

| Trifluoromethylation | Hypervalent iodine reagent nih.gov | 3-position | Transition-metal-free synthesis from α,β-alkynic hydrazones. nih.gov |

| Trifluoromethylation | Cycloaddition with CF3-building blocks rsc.org | 4-position | Utilizes β-trifluoromethylated vinamidinium salts. rsc.org |

Coordination Chemistry and Catalytic Applications of Pyrazole Carboxylate Ligands

Pyrazole (B372694) Derivatives as Ligands in Metal Complexes

The ability of pyrazole derivatives to act as ligands is rooted in the presence of two adjacent nitrogen atoms within the five-membered heterocyclic ring. This arrangement allows for a variety of coordination modes, making them versatile building blocks in coordination chemistry. researchgate.net

The design of pyrazole-based ligands is a key aspect of tuning the properties of the resulting metal complexes. The electronic properties of these ligands are influenced by the substituents on the pyrazole ring. researchgate.net Pyrazole itself is an aromatic heterocycle with a Brønsted acidic NH group, which can be deprotonated to form a pyrazolate anion, further expanding its coordination possibilities. nih.gov

The electronic nature of substituents on the pyrazole ring significantly impacts the electron-donating ability of the coordinating nitrogen atoms. Electron-donating groups enhance the electron density on the nitrogen atoms, strengthening the metal-ligand bond, while electron-withdrawing groups have the opposite effect. researchgate.net In the case of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate, the phenyl group at the 1-position and the ethyl carboxylate group at the 5-position are the key substituents. The phenyl group can influence the electronic properties through inductive and resonance effects, while the ethyl carboxylate group is generally considered electron-withdrawing. This electronic tuning is crucial for modulating the reactivity of the metal center in catalytic applications.

The steric hindrance introduced by substituents also plays a critical role in determining the coordination environment around the metal ion. Bulky substituents can influence the number of ligands that can coordinate to the metal center and can create specific pockets that may enhance selectivity in catalytic reactions.

Metal-pyrazole carboxylate complexes are typically synthesized by reacting a suitable metal salt with the pyrazole carboxylate ligand in an appropriate solvent. The reaction conditions, such as temperature and solvent, can influence the final structure of the complex. unipd.it The coordination can occur through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, allowing for the formation of stable chelate rings.

The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination of the carboxylate group to the metal ion by observing the shift in the carbonyl stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the ligand in the complex and can indicate the coordination mode. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of the complex, including bond lengths and angles. rsc.org

The architecture of the pyrazole carboxylate ligand has a profound influence on the coordination geometry and stability of the resulting metal complex. The position and nature of the substituents on the pyrazole ring dictate the steric and electronic environment around the metal center, which in turn determines the preferred coordination number and geometry. nih.gov

For instance, the bite angle of a bidentate pyrazole carboxylate ligand can influence the distortion from ideal geometries (e.g., octahedral or square planar). The presence of bulky substituents near the coordinating atoms can enforce a particular geometry or limit the number of coordinated ligands. The stability of the complex is also affected by the chelate effect, where multidentate ligands form more stable complexes compared to monodentate ligands. The formation of five- or six-membered chelate rings involving the pyrazole nitrogen and a carboxylate oxygen is a common stabilizing feature in these types of complexes.

Catalytic Transformations Mediated by Pyrazole Carboxylate Metal Complexes

Metal complexes containing pyrazole carboxylate ligands have shown promise as catalysts in a variety of organic transformations. The metal center acts as the active site, while the ligand framework modulates its reactivity and selectivity.

The oxidation of catechols to quinones is a biologically important reaction catalyzed by catechol oxidase, a copper-containing enzyme. nih.gov Synthetic complexes of copper and other transition metals with pyrazole-based ligands have been developed as functional models for this enzyme. researchgate.net These complexes can catalyze the oxidation of catechol using molecular oxygen as the oxidant.

Mechanistic studies suggest that the catalytic cycle involves the coordination of catechol to the metal center, followed by electron transfer from the catechol to the metal ion and subsequently to oxygen. The nature of the pyrazole ligand, including its electronic properties and steric bulk, can influence the rate of the reaction. researchgate.net For instance, in situ formed copper complexes with various NH-pyrazole ligands have been shown to effectively catalyze the oxidation of catechol. jocpr.com The solvent can also play a significant role in the catalytic efficiency. researchgate.net

Below is a table summarizing the catalytic activity of various pyrazole-based ligand-metal complexes in the oxidation of catechol, providing a comparative view of their efficiencies.

| Ligand | Metal Salt | Solvent | Catalytic Rate (μmol·L⁻¹·min⁻¹) | Reference |

|---|---|---|---|---|

| L6 (a pyrazole derivative) | Cu(CH₃COO)₂ | THF | 5.596 | researchgate.net |

| L4 (a pyrazole derivative) | CoCl₂ | THF | 2.034 | researchgate.net |

| Ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate | MnCl₂ | THF | 3.74 | mdpi.com |

| L2 (a nitro functional pyrazole derivative) | Cu(CH₃COO)₂ | Methanol | 41.67 (Vmax) | mdpi.com |

Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds, where an organic molecule serves as the hydrogen source. Ruthenium complexes bearing pyrazole-containing ligands have emerged as highly active catalysts for the transfer hydrogenation of ketones. acs.orgresearchgate.net The presence of an N-H functionality on the pyrazole ring can significantly accelerate the reaction rate. researchgate.net

Manganese-based catalysts with pyrazole ligands have also been developed for transfer hydrogenation reactions, offering a more earth-abundant and cost-effective alternative to precious metal catalysts. rsc.org The catalytic cycle is generally believed to involve the formation of a metal-hydride species, which then transfers the hydride to the carbonyl substrate. The ligand framework plays a crucial role in stabilizing the active catalytic species and influencing the efficiency of the hydrogen transfer process.

The following table presents data on the catalytic performance of different pyrazole-based metal complexes in transfer hydrogenation reactions.

| Catalyst/Ligand | Substrate | Hydrogen Donor | Key Finding | Reference |

|---|---|---|---|---|

| Ruthenium(II) pyrazolyl-pyridyl-pyrazole complex | Ketones | Isopropyl alcohol | High catalytic activity with TOFs up to 720,000 h⁻¹ | acs.orgresearchgate.net |

| Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex | Ketones | Not specified | Efficient asymmetric transfer hydrogenation with up to 99% ee | nih.gov |

| Manganese complex with a pyrazole ligand | Alcohols | Not specified (acceptorless dehydrogenation) | Efficient and tolerant to a diverse array of functional groups | rsc.org |

| Protic pincer-type pyrazole ruthenium complex | Acetophenones | 2-propanol | Effective catalysis in the presence of a base | researchgate.net |

Application in Polymerization Reactions

Pyrazole carboxylate ligands have been successfully employed in the synthesis of various metal complexes that act as effective catalysts in a range of polymerization reactions. These ligands offer tunable steric and electronic properties, which can influence the catalytic activity, polymer molecular weight, and polydispersity.

Notably, zinc(II) complexes featuring pyrazolyl-based carboxylate ligands have demonstrated efficacy as initiators for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and D,L-lactide. ug.edu.gh These polymerizations typically yield polyesters with moderate molecular weights and polydispersity indices. Similarly, (pyrazolylethyl-amine)zinc(II) carboxylate complexes have been utilized as catalysts for the copolymerization of carbon dioxide and cyclohexene (B86901) oxide, producing polycarbonates. acs.org

Furthermore, the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide has been significantly enhanced by the addition of pyrazole-based ligands. mdpi.comresearchgate.net This enhancement is attributed to the cooperative effect of the pyrazole ligand in the catalytic cycle. The formation of coordination polymers using mixed-ligand systems of pyrazoles and carboxylates has also been explored, creating diverse structural motifs with potential catalytic applications. unibo.itnih.govnih.gov

Despite these advancements with other pyrazole carboxylate derivatives, there is no available research documenting the use of this compound as a ligand in any polymerization catalysis.

Table 1: Examples of Pyrazole-Based Ligands in Polymerization Catalysis

| Catalyst/Ligand System | Monomer(s) | Polymer | Reference |

| Pyrazolyl-based zinc(II) carboxylate complexes | ε-caprolactone, D,L-lactide | Polycaprolactone, Polylactide | ug.edu.gh |

| (Pyrazolylethyl-amine)zinc(II) carboxylate complexes | CO2, cyclohexene oxide | Poly(cyclohexene carbonate) | acs.org |

| Titanium isopropoxide with pyrazole ligands | L-lactide | Polylactide | mdpi.comresearchgate.net |

This table presents data for pyrazole-based ligands in general, as no specific information is available for this compound.

Advanced Applications in Materials Science and Chemical Sensing

Development of Fluorescent Sensors Based on Pyrazole (B372694) Carboxylates

Pyrazole carboxylate derivatives are instrumental in creating fluorescent sensors for detecting various analytes, especially metal ions. Their design allows for high sensitivity and selectivity, which are critical for applications in environmental monitoring and biological imaging.

Fluorescent probes are designed to signal the presence of a specific analyte through a change in their fluorescence emission. This response can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. semanticscholar.orgchemrxiv.org

"Turn-On" Sensors: In a "turn-on" mechanism, the probe is initially in a non-fluorescent or weakly fluorescent state. Upon binding with the target analyte, a significant enhancement in fluorescence occurs. researchgate.net This is often achieved by inhibiting non-radiative decay processes that quench fluorescence in the free probe. Common mechanisms that are suppressed upon analyte binding include Photoinduced Electron Transfer (PET) and intramolecular rotation or vibration. chemrxiv.orgnih.gov For example, the chelation of a metal ion can restrict the rotation of parts of the molecule, leading to a more rigid structure that fluoresces strongly. nih.gov

"Turn-Off" Sensors: Conversely, "turn-off" sensors are highly fluorescent in their free state, and the fluorescence is quenched upon interaction with the analyte. dntb.gov.ua This quenching can be caused by several mechanisms, including Chelation-Enhanced Quenching (CHEQ), where the analyte (often a paramagnetic metal ion) promotes non-radiative decay pathways. chemrxiv.org Another mechanism is the transfer of energy from the excited fluorophore to the analyte, a process known as fluorescence resonance energy transfer (FRET). chemrxiv.org

The design of these probes involves integrating a recognition site (a chelating group that binds the analyte) with a fluorophore (the pyrazole carboxylate scaffold). The specific arrangement and electronic properties of these two components determine whether the probe will function in a "turn-on" or "turn-off" manner. researchgate.netnih.gov

The pyrazole carboxylate framework has been successfully employed to create sensors that can selectively detect specific metal ions, a significant challenge due to the similar chemical properties of many metal cations. nih.gov

Zinc (Zn²⁺) and Cadmium (Cd²⁺): Several pyrazole-based sensors have demonstrated high selectivity for Zn²⁺ and Cd²⁺. rsc.org One study reported a pyrazole derivative that exhibited a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺, compared to only a 2.5-fold increase with Cd²⁺, allowing for their differentiation. semanticscholar.orgrsc.orgresearchgate.net Another pyrazole ligand was shown to be a selective "turn-on" sensor for Zn²⁺, while its pyrazoline precursor was selective for Cd²⁺. nih.gov This selectivity arises from the specific coordination geometry and binding affinity of the pyrazole ligand for the target ion.

Iron (Fe³⁺): Pyrazole derivatives have also been developed as highly sensitive "turn-on" sensors for Fe³⁺. A particular pyrazole sensor showed a remarkable 30-fold increase in fluorescence at 465 nm upon binding to Fe³⁺, with a very low limit of detection of 0.025 μM. semanticscholar.orgrsc.orgresearchgate.net The mechanism often involves the chelation of Fe³⁺ by nitrogen and oxygen atoms in the sensor molecule, which modulates the electronic properties of the fluorophore and enhances its emission.

Gallium (Ga³⁺): The detection of Ga³⁺ has been achieved using pyrazole-based probes. One such probe, synthesized by condensing a 3-pyrazolylhydrazide with salicylaldehyde, was weakly fluorescent on its own but showed a massive increase in its fluorescence quantum yield (from 0.2% to 57%) upon complexation with Ga³⁺. nih.gov This significant "turn-on" response was attributed to the suppression of a Photoinduced Electron Transfer (PET) process upon Ga³⁺ binding. nih.gov

The table below summarizes the performance of various pyrazole-based fluorescent sensors for different metal ions.

| Sensor Type | Target Ion | Wavelength (λem) | Response | Limit of Detection (LoD) |

| Pyrazole Derivative | Zn²⁺ | 480 nm | ~20-fold increase | Not specified |

| Pyrazole Derivative | Cd²⁺ | 480 nm | ~2.5-fold increase | Not specified |

| Pyrazole Derivative | Fe³⁺ | 465 nm | ~30-fold increase | 0.025 μM |

| Pyrazolylhydrazide Derivative | Ga³⁺ | Not specified | ~285-fold increase | 12.1 μM |

Understanding the photophysical properties of these sensors is crucial for optimizing their performance. This characterization typically involves studying their absorption and emission spectra in the absence and presence of the target analyte.

Upon metal ion binding, significant changes in the absorption (λabs) and emission (λem) spectra are often observed. For instance, a pyrazole-based probe for Ga³⁺ showed a shift in its absorption peaks from 309 and 374 nm to 281 and 406 nm after adding the ion. nih.gov

A key mechanism responsible for the "turn-on" response in many pyrazole-based sensors is Chelation-Enhanced Fluorescence (CHEF) . nih.govresearcher.life In the free ligand, fluorescence is often suppressed by internal processes like photoinduced electron transfer (PET) or vibrational and rotational motions that allow for non-radiative de-excitation. chemrxiv.orgnih.gov When the ligand chelates a metal ion, its conformational flexibility is reduced, making the molecule more rigid. This rigidity hampers the non-radiative decay pathways, causing a larger fraction of the excited molecules to relax through fluorescence, thereby enhancing the emission intensity. nih.gov The CHEF effect is a cornerstone in the design of highly sensitive "turn-on" fluorescent probes based on pyrazole carboxylates.

Functional Materials Incorporating Pyrazole Carboxylate Scaffolds

Beyond discrete molecular sensors, the pyrazole carboxylate structure is being integrated into larger material systems to create functional polymers, coatings, and advanced pigments.

The inherent stability and coordination capabilities of pyrazole derivatives make them excellent candidates for incorporation into coatings and polymers. primachemicals.com Pyrazolone-based compounds, which are structurally related to pyrazoles, are valued in the coatings and paints industry for their excellent lightfastness and chemical stability. primachemicals.com These properties ensure long-term color retention and durability of the finished product. primachemicals.com

Furthermore, the ability of pyrazole carboxylates to coordinate with metal ions is utilized in the synthesis of coordination polymers . researchgate.netresearchgate.net These are materials where metal ions are linked by organic ligands (like pyrazole carboxylates) to form extended one-, two-, or three-dimensional networks. researchgate.net By carefully selecting the metal and the pyrazole ligand, materials with tailored properties, such as specific porosity, catalytic activity, or optical characteristics, can be designed for a range of advanced applications. researchgate.net

The pyrazole ring is a fundamental component in a variety of organic pigments and dyes. primachemicals.comresearchgate.net The extended π-conjugated system of the pyrazole scaffold is responsible for its ability to absorb light in the visible spectrum, which is the basis of color. nih.gov

The versatility of pyrazole chemistry allows for the synthesis of a wide spectrum of colors. By performing chemical reactions such as diazotization and coupling on a pyrazole core like ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a diverse range of pyrazole azo dyes can be produced. nih.gov The final color of the dye is influenced by the specific chemical groups attached to the pyrazole ring, which alter the electronic structure and, consequently, the wavelengths of light absorbed. primachemicals.comnih.gov These dyes have found applications in various industries, including textiles and printing inks, due to their vibrant hues and good fastness properties. primachemicals.comresearchgate.net

Role as Chemical Intermediates in Agrochemical Research

Ethyl 1-phenyl-1H-pyrazole-5-carboxylate and its structural analogs are pivotal chemical intermediates in the field of agrochemical research. The pyrazole ring is a versatile scaffold that is present in numerous commercially successful pesticides. globalresearchonline.net These compounds serve as foundational building blocks for the synthesis of a wide array of active ingredients with fungicidal, herbicidal, and insecticidal properties. chemimpex.comchemimpex.com The reactivity of the pyrazole core and its substituents allows for the creation of targeted agrochemicals designed to enhance crop protection. chemimpex.com

Fungicides

The pyrazole carboxamide structure is a particularly effective pharmacophore in the design of modern fungicides, especially those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov this compound can be hydrolyzed to its corresponding carboxylic acid, which is then reacted with various amines to produce a diverse library of pyrazole carboxamides. These derivatives have shown significant efficacy against a range of plant pathogenic fungi.

Research has focused on synthesizing novel pyrazole carboxylate derivatives containing other heterocyclic moieties, such as thiazole (B1198619), to enhance their antifungal spectrum. acs.org For instance, certain pyrazole carboxylate derivatives have demonstrated excellent bioactivities against economically important pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. acs.org The modification of the pyrazole structure is a key strategy in the development of new fungicides to manage resistance and improve performance. researchgate.net

Table 1: Fungicidal Activity of Pyrazole Derivatives

| Compound Class | Target Fungi | Activity Level | Reference |

| Pyrazole Carboxylate Derivatives | Botrytis cinerea, Sclerotinia sclerotiorum | Excellent (EC₅₀ values of 0.40 and 3.54 mg/L for one compound) | acs.org |

| Pyrazole Carboxylate Derivatives | Valsa mali | Remarkable (EC₅₀ value of 0.32 mg/L for one compound) | acs.org |

| Isoxazole Pyrazole Carboxylate | Rhizoctonia solani | Significant (EC₅₀ value of 0.37 µg/mL) | researchgate.net |

Herbicides

Pyrazole derivatives serve as crucial intermediates in the development of new herbicides. chemimpex.commdpi.com The synthesis of novel herbicides often involves combining the pyrazole scaffold with other active chemical groups. For example, substituted pyrazole isothiocyanates have been designed and synthesized, exhibiting potent herbicidal activities against various weeds. mdpi.com Studies have demonstrated that compounds derived from pyrazole intermediates can effectively inhibit the growth of weeds such as Echinochloa crusgalli and Cyperus iria. mdpi.commdpi.com The structural flexibility of the pyrazole ring allows chemists to fine-tune the herbicidal activity and selectivity of the final compounds. mdpi.com

Table 2: Herbicidal Activity of Synthesized Pyrazole Derivatives

| Derivative Compound | Target Weed | EC₅₀ (µg/mL) | Reference |

| Pyrazole Isothiocyanate (3-1) | Echinochloa crusgalli L. | 64.32 | mdpi.com |

| Pyrazole Isothiocyanate (3-1) | Cyperus iria L. | 65.83 | mdpi.com |

| Pyrazole Isothiocyanate (3-1) | Dactylis glomerata L. | 62.42 | mdpi.com |

| Pyrazole Isothiocyanate (3-7) | Dactylis glomerata L. | 59.41 | mdpi.com |

| Phenylpyrazole Derivative | Abutilon theophrasti | >90% inhibition at 150 g a.i./hm² | mdpi.com |

Insecticides

The pyrazole core is a well-established structural motif in many commercial insecticides. nih.gov this compound is a precursor for pyrazole-5-carboxylic acid, a key component in the synthesis of pyrazole-5-carboxamides. researchgate.net These carboxamides have been investigated extensively for their insecticidal properties against a wide range of agricultural pests.

By reacting the pyrazole carboxylic acid intermediate with different aniline (B41778) derivatives, researchers have developed potent insecticides. Bioassays have confirmed the effectiveness of these compounds against pests like the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). nih.gov For example, specific pyrazole-5-carboxamides containing an α-chloromethyl-N-benzyl group have shown 60% stomach activity against cotton bollworm at a concentration of just 5 mg/kg. nih.gov Further research into derivatives containing oxazole (B20620) and thiazole rings has also yielded compounds with significant mortality rates against aphids like Aphis fabae. researchgate.net

Table 3: Insecticidal Activity of Synthesized Pyrazole Derivatives

| Compound Class | Target Insect | Activity Level | Reference |

| Pyrazole-5-carboxamides (α-chloromethyl-N-benzyl) | Cotton bollworm (Helicoverpa armigera) | 60% stomach activity at 5 mg/kg | nih.gov |

| Pyrazole-5-carboxylic acid derivatives (containing thiazole) | Bean aphid (Aphis fabae) | 85.7% mortality at 12.5 mg/L | researchgate.net |

Mechanistic Structure Activity Relationship Sar Studies in Biological Contexts

Elucidation of Molecular Interactions with Biological Targets

The biological activity of pyrazole (B372694) carboxylate derivatives is fundamentally linked to their ability to form specific molecular interactions with target proteins. Computational and experimental studies have been instrumental in mapping these interactions at an atomic level. Molecular docking simulations, for instance, have revealed how these compounds orient themselves within the binding pockets of various enzymes and receptors.

In the context of kinase inhibition, the pyrazole core often serves as a scaffold that positions key functional groups to interact with the ATP-binding site. Docking studies of pyrazole-based inhibitors with kinases like Bcr-Abl have shown that the pyrazole ring itself can engage in π-π stacking interactions with amino acid residues such as Thr315. nih.gov The N1-phenyl group frequently occupies a hydrophobic pocket, while the carboxylate or a derivative at the C5 position can form crucial hydrogen bonds. For example, an amide linker derived from the carboxylate group can form hydrogen bonds with residues like Glu286 and Asp381 in the Bcr-Abl kinase domain. nih.gov

Similarly, in studies of pyrazole-carboxamides as carbonic anhydrase (CA) inhibitors, molecular docking has shown that the phenyl substituents can interact with apolar amino acid residues at the entrance of the active site, such as Phe131, Val135, and Pro202 in the hCA II isoform. nih.gov The stability of these ligand-receptor complexes is often further investigated using molecular dynamics (MD) simulations, which can confirm minor conformational changes and the persistence of key interactions over time. nih.gov The design of new ligands often leverages the creation of specific binding pockets; for instance, dinucleating ligands based on a bridging pyrazolate have been developed to provide two distinct binding compartments for metal ions, mimicking metallobiosites. nih.gov These studies underscore the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in the binding of pyrazole carboxylate derivatives to their biological targets.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For pyrazole carboxylates, SAR studies have been pivotal in optimizing potency, selectivity, and other pharmacological properties.

Systematic modification of the pyrazole scaffold has generated extensive SAR data. Studies have shown that the nature and position of substituents on the N1-phenyl ring and the C5-substituent significantly impact activity. For cannabinoid receptor 1 (CB1) antagonists based on the pyrazole scaffold, structural requirements for high potency include a para-substituted phenyl ring at the C5 position and a 2,4-dichlorophenyl substituent at the N1 position. elsevierpure.com The most potent compounds in one series featured a p-iodophenyl group at the C5 position. elsevierpure.com

In the context of kinase inhibitors, converting the C5-ethyl carboxylate to various carboxamides has been a common and effective strategy. nih.govrsc.org This modification allows for the introduction of diverse chemical groups that can probe the binding site for additional interactions, often leading to enhanced potency. nih.govrsc.org For a series of 1-aryl-1H-pyrazole-imidazoline derivatives active against Trypanosoma cruzi, SAR analysis revealed that potency was increased by the presence of bromine, chlorine, or methyl substituents at the para-position of the N1-phenyl ring. nih.gov Conversely, introducing a strong electron-withdrawing group like fluorine can sometimes lead to a loss of activity. nih.gov

The following table summarizes SAR findings for a series of pyrazole derivatives targeting the CB2 receptor, illustrating the impact of substitutions at different positions on binding affinity.

| Compound | Pyrazole Ring Substitution | N4-Chain | Amide Substituent | CB2 Ki (nM) |

| 54 | Methyl at N1 | Isopropyl | Adamantyl | 0.45 |

| 55 | Ethyl at N1 | Isopropyl | Adamantyl | 1.14 |

| 57 | Hydrogen at N1 | Isopropyl | Adamantyl | 2.19 |

| Reference | Methyl at N1 | n-Propyl | Adamantyl | 48.46 |

This table is based on data presented in a study on CB2 receptor ligands, showing that small alkyl substitutions at the N1 position of the pyrazole ring and an isopropyl chain at N4 are favorable for high binding affinity. mdpi.com

The three-dimensional conformation of a ligand within its binding pocket is a critical determinant of its activity. The pyrazole scaffold, being relatively planar, provides a rigid core from which substituents project into specific regions of the binding site. Computational studies that analyze the docking poses of pyrazole carboxylate derivatives reveal the importance of these spatial arrangements.

Pyrazole Carboxylates as Scaffolds for Mechanistic Probes in Biochemical Pathways

The versatility of the pyrazole carboxylate scaffold makes it an excellent starting point for the design of chemical probes to interrogate biochemical pathways. These probes can be used to identify new biological targets, validate existing ones, and elucidate mechanisms of action.

The synthesis of pyrazole-based probes often involves functionalizing the core structure with reporter groups (e.g., fluorophores) or reactive moieties. nih.gov The synthetic accessibility of the pyrazole ring system allows for the systematic introduction of these functionalities. For example, fluorescent probes have been developed from pyrazole derivatives for bioimaging applications, enabling the real-time monitoring of biological processes in living cells. nih.gov The design strategy for such probes often involves incorporating electron-donating groups or highly conjugated substituents to achieve the desired photophysical properties. nih.gov The synthesis can proceed through multi-step sequences, for instance, starting with the formation of a pyrazole-4-carbaldehyde, which can then be elaborated into more complex structures through reactions like Claisen-Schmidt condensation. mdpi.com These synthetic routes provide the flexibility needed to create a diverse library of probes for various biological investigations. nih.gov

Derivatives of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate are widely investigated as enzyme inhibitors, particularly for protein kinases, which are key regulators of cellular signaling pathways. rsc.org The pyrazole core is considered a premier "kinase-directed privileged structure." rsc.org Many pyrazole-based inhibitors function by competing with ATP for its binding site on the kinase.

Studies on various kinases, including Casein Kinase II (CK2), AKT1, and p38 MAP kinase, have utilized libraries of pyrazole carboxamides and carboxylic acids synthesized from ester-functionalized pyrazoles. nih.govrsc.org By evaluating these compounds against a panel of kinases, researchers can determine their potency and selectivity, providing insights into the specific structural features required for inhibiting different members of the kinase family. For example, certain pyrazole derivatives have shown potent inhibition of Aurora A kinase, a key regulator of cell division, with IC50 values in the sub-micromolar range. nih.gov SAR studies within these series have shown that specific substituents, such as a nitro group, can be more optimal for activity than other groups like methyl or chloro. nih.gov This detailed analysis of enzyme inhibition mechanisms helps to build a comprehensive understanding of how these compounds exert their biological effects, such as inducing cell cycle arrest in cancer cells. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for Ethyl 1-phenyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine. For example, a modified procedure involves using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst, yielding intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the target acid derivative . Key factors affecting yield include:

- Temperature : Optimal cyclization occurs at 80–100°C.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Stoichiometry : A 1:1 molar ratio of carbonyl precursor to hydrazine minimizes side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR. Pyrazole ring protons resonate as distinct doublets in the aromatic region (δ 7.2–8.1 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (pyrazole C=N) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 231.1 (C₁₃H₁₂N₂O₂) validate molecular weight .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in pyrazole derivatives?

SHELXL is widely used for refining crystal structures of pyrazole-based compounds. Key steps include:

- Data Scaling : Use SHELXC to preprocess intensity data, correcting for absorption and decay .

- Structure Solution : SHELXD identifies heavy atoms via dual-space methods, critical for resolving disordered phenyl or ester groups .

- Hydrogen Placement : SHELXL’s HFIX command automates hydrogen atom positioning, essential for accurate thermal parameter modeling .

Example : A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid achieved an R-factor of 0.045 using SHELXL, confirming planar geometry of the pyrazole ring .

Q. What strategies address discrepancies in reported bioactivity data for pyrazole carboxylate derivatives?

Contradictions often arise from:

- Solubility Variability : Ethyl ester derivatives show higher membrane permeability than carboxylic acids, affecting in vitro assays .

- Metabolic Stability : Ester hydrolysis in vivo (e.g., liver esterases) can alter activity profiles .

Methodological Recommendations :- Use LC-MS to quantify intact compound levels in biological matrices.

- Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Q. How can computational methods optimize the design of this compound derivatives?

- DFT Calculations : Gaussian 09 or ADF software predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. For example, electron-withdrawing groups at the 4-position enhance electrophilicity .

- Docking Studies : AutoDock Vina models interactions with targets like cyclooxygenase-2 (COX-2), where the pyrazole ring forms π-π interactions with Tyr385 .

Q. What experimental precautions are necessary when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition .

- Storage : Store at 0–8°C in amber vials to prevent ester hydrolysis .

Q. How can reaction pathways be validated for novel pyrazole derivatives?

Q. What are the challenges in interpreting X-ray powder diffraction (XRPD) data for polymorph screening?

- Peak Overlap : Use Mercury CSD 2.0 to simulate and compare patterns with known polymorphs (e.g., Form I vs. Form II) .

- Preferred Orientation : Apply March-Dollase correction in TOPAS to refine texture effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.